Desloratadine Impurity A is a specified impurity identified during the synthesis and analysis of Desloratadine, a widely used second-generation antihistamine medication. [] It is classified as a related substance, indicating structural similarity to the active pharmaceutical ingredient (API). [] The presence of this impurity in Desloratadine drug substances and products is strictly controlled by regulatory agencies due to potential safety concerns. [] In scientific research, Desloratadine Impurity A serves as a critical reference standard for the development and validation of analytical methods aimed at ensuring the quality, safety, and efficacy of Desloratadine formulations. []
Desloratadine Impurity A is primarily derived from the synthesis processes of desloratadine itself. It is classified as an impurity related to the production of desloratadine, which is a tricyclic compound with the molecular formula and a molecular weight of 310.82 g/mol . The compound is typically identified during quality assessments using techniques such as high-performance liquid chromatography (HPLC) .
The synthesis of Desloratadine Impurity A involves several methods that focus on the reaction conditions and the starting materials used.
The molecular structure of Desloratadine Impurity A can be elucidated through various spectroscopic techniques.
Desloratadine Impurity A can participate in various chemical reactions that are relevant to its stability and interaction with other compounds.
Understanding the mechanism of action for Desloratadine Impurity A requires insights into its pharmacological profile.
Desloratadine Impurity A exhibits several key physical and chemical properties that are critical for its identification and application.
Desloratadine Impurity A primarily serves scientific purposes related to pharmaceutical development.
Desloratadine Impurity A, designated as a pharmacopeial impurity in the European Pharmacopoeia (EP), is systematically identified through its chemical structure and standardized naming conventions. The IUPAC name for this impurity is 4-[(11RS)-8-chloro-11-fluoro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl]piperidine, reflecting its stereochemistry at the C11 position where fluorine substitution occurs [1] [10]. Alternative nomenclature includes 13-chloro-2-fluoro-2-piperidin-4-yl-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaene, emphasizing its tricyclic framework [1]. Common synonyms used in analytical contexts include 11-Fluoro Desloratadine and 11-Fluoro Dihydrodesloratadine [6] [9].
Table 1: Nomenclature and Identifiers of Desloratadine Impurity A
Category | Designation |
---|---|
IUPAC Name | 4-[(11RS)-8-chloro-11-fluoro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl]piperidine |
CAS Registry No. | 298220-99-2 (free base) |
Molecular Formula | C₁₉H₂₀ClFN₂ |
Molecular Weight | 330.83 g/mol |
Key Synonyms | Fluoro Desloratadine; Desloratadine EP Impurity A; 11-Fluoro Dihydrodesloratadine |
The structural identity of Desloratadine Impurity A is confirmed through a suite of spectroscopic methods, essential for regulatory compliance and quality control:
¹⁹F NMR: A distinct singlet at δ -185 ppm confirms the aliphatic C-F bond [10].
Infrared (IR) Spectroscopy:Peaks at 1,250 cm⁻¹ (C-F stretch), 1,590 cm⁻¹ (C=N pyridine), and 3,150 cm⁻¹ (aromatic C-H) differentiate it from desloratadine, which lacks fluorine-related vibrations [9].
Mass Spectrometry (MS):ESI-MS shows [M+H]⁺ at m/z 331.1, with fragment ions at m/z 274.1 (loss of C₄H₈N) and m/z 202.0 (tricyclic core cleavage) [4] [6].
Table 2: Key Spectroscopic Signatures of Desloratadine Impurity A
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 3.25 (d, 1H) | CH-F group |
¹³C NMR | δ 58.9 | Fluorinated carbon (C-11) |
¹⁹F NMR | δ -185 (s) | Aliphatic fluorine |
IR | 1,250 cm⁻¹ | C-F stretching vibration |
MS | [M+H]⁺ m/z 331.1 | Molecular ion peak |
Desloratadine Impurity A differs from the parent drug desloratadine (C₁₉H₁₉ClN₂, MW 310.82) through a single atom substitution: fluorine replaces hydrogen at C11 of the tricyclic scaffold [1] [4]. This modification alters electronic and steric properties:
Table 3: Structural and Physicochemical Comparison with Desloratadine
Property | Desloratadine Impurity A | Desloratadine | Impact of Modification |
---|---|---|---|
Molecular Formula | C₁₉H₂₀ClFN₂ | C₁₉H₁₉ClN₂ | Addition of fluorine |
Molecular Weight | 330.83 g/mol | 310.82 g/mol | +20.01 g/mol |
Key Functional Group | Aliphatic C-F bond | C=NH (imine) | Enhanced polarity |
HPLC RRT (RP-18) | 1.3 | 1.0 | Longer retention time |
While crystallographic data for Desloratadine Impurity A is limited in public literature, its solid-state behavior can be inferred from related desloratadine polymorphs. Desloratadine exhibits multiple polymorphic forms (I, II, III) with distinct packing motifs, confirmed via powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) [3] [7]. Impurity A likely adopts similar crystallization tendencies:
Table 4: Hypothetical Polymorphic Behavior of Desloratadine Impurity A
Polymorph Form | Stabilizing Solvent | Thermal Behavior (DSC) | PXRD Peaks (2θ) |
---|---|---|---|
Form A | Toluene | Endotherm ~165°C (dec.) | 8.7°, 12.5°, 18.9° |
Form B | Ethyl acetate | Endotherm ~158°C (dec.) | 7.8°, 14.2°, 20.5° |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0